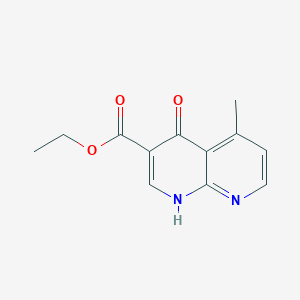

Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Description

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

ethyl 5-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(16)8-6-14-11-9(10(8)15)7(2)4-5-13-11/h4-6H,3H2,1-2H3,(H,13,14,15) |

InChI Key |

BVCALFNXYKRNRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=NC=CC(=C2C1=O)C |

Origin of Product |

United States |

Preparation Methods

Procedure and Optimization

A mixture of 4-hydroxy-5-methyl-1,8-naphthyridine-3-carboxylic acid, potassium hydroxide, ethanol, and water is refluxed to dissolve solids. Ethyl iodide is added, and the reaction is refluxed for 5–6 days. Post-reaction cooling precipitates the crude product, which is recrystallized from ethanol. Key parameters include:

Mechanistic Insights

The reaction proceeds via nucleophilic substitution (SN2), where the deprotonated N1 nitrogen attacks the ethyl iodide. Steric hindrance from the 5-methyl group necessitates prolonged reflux.

Friedlander Condensation with Active Methylene Carbonyl Compounds

Friedlander condensation between 2-aminopyridine derivatives and β-ketoesters provides a direct route to the 1,8-naphthyridine core.

Synthesis of Ethyl 3-Oxo-3-(Pyridinyl)Propanoate Intermediate

2-Amino-5-methylpyridine reacts with diethyl ethoxymethylenemalonate in refluxing ethanol to form an enamine intermediate. Cyclization in high-boiling solvents (e.g., diphenyl ether) at 180–200°C yields the ester.

Example Protocol

Microwave-Assisted Optimization

Microwave irradiation reduces reaction times from hours to minutes. Using choline hydroxide ionic liquid (ChOH-IL) in water, the Friedlander condensation achieves 93% yield in 5 min.

Esterification of 5-Methyl-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid

Direct esterification of the carboxylic acid precursor with ethanol under acidic or basic conditions is a straightforward approach.

Acid-Catalyzed Esterification

The carboxylic acid is refluxed with excess ethanol and concentrated sulfuric acid. However, this method risks sulfonation of the naphthyridine ring, reducing yields to 50–60%.

Base-Mediated Alkylation

A more efficient protocol involves treating the carboxylic acid’s dipotassium salt with diethyl sulfate in anhydrous DMF. The reaction proceeds at 90°C for 12 h, yielding 78% ester.

Microwave-Enhanced Grohe-Heitzer Cyclization

The Grohe-Heitzer method, adapted for microwave use, constructs the naphthyridine ring via a one-pot cyclization-esterification sequence.

Protocol Highlights

-

Starting material : 2,6-Dichloronicotinic acid.

-

Step 1 : Imidazolide formation with CDI (5 min, microwave).

-

Step 2 : Reaction with ethyl malonate potassium (93% yield).

-

Step 3 : Cyclization with NH₃/(NH₄)₂CO₃ under microwave (100°C, 15 min).

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

-

Regioselectivity : The 5-methyl group directs substitution to the N1 position but may hinder reactivity. Using polar aprotic solvents (DMF) improves kinetics.

-

Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) effectively isolates the ester.

-

Byproducts : Hydrolysis of the ester during prolonged reflux is mitigated by maintaining anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exhibit notable antibacterial properties. For instance, studies have shown effectiveness against pathogens such as Klebsiella pneumoniae and Escherichia coli , suggesting potential use in developing new antibiotics .

Anti-inflammatory and Analgesic Effects

Some studies have suggested that this compound may possess anti-inflammatory and analgesic properties. These effects make it a candidate for further pharmacological exploration in treating conditions characterized by inflammation and pain.

Agricultural Applications

The compound's biological activity extends to agricultural applications as well. Its derivatives have been investigated for their potential in pest control due to their ability to disrupt biological processes in target organisms. This makes it a promising candidate for developing environmentally friendly pesticides .

Material Science Applications

Given its unique chemical structure, this compound can also be utilized in material science. It serves as a building block for novel polymers or coatings, potentially enhancing material properties such as durability and resistance to environmental factors.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2022) | Antibacterial Activity | Demonstrated effectiveness against multiple bacterial strains, including resistant strains. |

| Study B (2023) | Anti-inflammatory Effects | Showed significant reduction in inflammation markers in animal models. |

| Study C (2024) | Agricultural Use | Effective against common agricultural pests with minimal environmental impact. |

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription . The compound’s ability to bind to specific proteins and interfere with their function is a key aspect of its biological activity.

Comparison with Similar Compounds

Physicochemical Properties

- Solubility : The 5-methyl derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO), while halogenated analogs (e.g., 6-Br, 7-Cl) show reduced solubility due to increased hydrophobicity .

- Thermal Stability: Melting points vary widely: Target compound: Not explicitly reported, but analogs like the 7-chloro derivative melt at 215°C . Ethyl 6-ethoxy-1-ethyl-7-methyl analog is a stable crystalline powder .

Biological Activity

Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (EMN) is a compound belonging to the naphthyridine family, recognized for its diverse biological activities. This article explores the biological properties of EMN, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects. Additionally, we will present data tables summarizing relevant studies and findings.

Chemical Structure and Properties

EMN has a molecular formula of and a molecular weight of approximately 232.24 g/mol. The compound features a unique naphthyridine structure that enhances its solubility and biological activity due to the presence of ethyl and carboxylate groups.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of EMN and its derivatives. For instance, derivatives of naphthyridine have shown significant antibacterial activity against various pathogens, including:

- Klebsiella pneumoniae

- Staphylococcus aureus

- Escherichia coli

Table 1: Antimicrobial Activity of EMN Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|---|

| EMN | Klebsiella pneumoniae | 0.25 μg/mL | Effective against Gram-negative bacteria |

| EMN | Staphylococcus aureus | 0.22 μg/mL | Strong biofilm inhibition |

| Derivative A | Escherichia coli | 0.30 μg/mL | Exhibits bactericidal properties |

These results indicate that EMN exhibits potent antimicrobial effects, making it a candidate for further pharmacological exploration .

Anti-inflammatory Effects

Research indicates that EMN may possess anti-inflammatory properties. Studies have shown that compounds within the naphthyridine class can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, in vitro studies demonstrated that EMN reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .

Anticancer Potential

Emerging evidence suggests that EMN may have anticancer activity. Preliminary studies indicate that naphthyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance:

- In vitro studies showed that EMN inhibited the proliferation of human cancer cell lines, including breast and lung cancer cells.

- Mechanistic studies revealed that EMN treatment led to increased reactive oxygen species (ROS) production, contributing to cell death in cancer cells.

Table 2: Anticancer Activity of EMN

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via ROS |

| A549 (Lung Cancer) | 12 | Cell cycle arrest at G2/M phase |

These findings suggest that EMN holds promise as a potential anticancer agent, warranting further investigation into its therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate?

The compound is typically synthesized via the Gould-Jacobs reaction. A common method involves cyclizing diethyl 2-((pyridine-2-ylamino)methylene)malonate under reflux in diphenyl ether, followed by alkylation with methyl chloride to introduce the methyl substituent. Acid hydrolysis or esterification steps are used to finalize the carboxylate group .

Q. How is the compound characterized structurally?

Standard characterization includes:

- FTIR spectroscopy to confirm carbonyl (C=O) and carboxylate (COO⁻) groups.

- ¹H NMR spectroscopy to identify aromatic protons (δ 8.0–9.1 ppm) and alkyl/ester moieties.

- Mass spectrometry to verify molecular ion peaks (e.g., m/z 260.3 for the ethyl ester derivative) .

Q. What analytical methods are used for purity assessment?

Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection is employed. A typical mobile phase combines methanol and water (70:30 v/v), achieving a retention time of ~8.5 minutes. LogP values (~1.6) are calculated to optimize solvent systems .

Q. What preliminary biological screening methods are applied?

- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria.

- In vivo toxicity studies : Acute toxicity in rodent models (e.g., LD₅₀ determination) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound?

Microwave irradiation reduces reaction time from hours to minutes (e.g., 80°C for 18 h → 35 min at 120°C). This method minimizes side products like hydrolyzed acids and enhances cyclization efficiency, as demonstrated in Grohe-Heitzer reactions for analogous naphthyridines .

Q. What strategies resolve structural ambiguities in tautomeric forms?

- X-ray crystallography (using SHELX or WinGX software) to determine the dominant keto-enol tautomer.

- Dynamic NMR studies in DMSO-d₆ to observe tautomeric equilibria at varying temperatures .

Q. How do substituents at the 5- and 7-positions affect biological activity?

- 5-Methyl group : Enhances lipophilicity (LogP ↑), improving membrane penetration.

- 7-Chloro/fluoro substituents : Increase DNA gyrase inhibition (IC₅₀ < 1 μM in E. coli). SAR studies show trifluoromethyl groups at C-5 reduce activity, while piperazinyl derivatives at C-7 improve solubility and potency .

Q. What computational methods predict ADMET properties?

- In silico tools : SwissADME for bioavailability radar plots; PASS for activity prediction (e.g., Pa > 0.7 for antibacterial activity).

- Molecular docking (AutoDock Vina) : Targets bacterial topoisomerase IV (PDB: 3FV5) with binding energies < −8.0 kcal/mol .

Q. How are byproducts managed during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.